Fenaminosulf

Descripción general

Descripción

It was introduced in the 1960s and has been utilized in agriculture to control fungal diseases in crops such as vegetables, cotton, and sugarcane . Fenaminosulf is known for its ability to interfere with the mitochondrial enzyme NADH-ubiquinone reductase (complex I), which is crucial for cellular energy production .

Métodos De Preparación

The preparation of Fenaminosulf involves several steps:

Selection of Raw Materials: The primary raw materials include sodium disulphonate and other related compounds.

Crushing and Screening: The raw materials are crushed and screened to obtain the desired particle size.

Addition of Auxiliary Agents: Active agents, dispersants, and other auxiliary agents are added to ensure good wettability and dispersibility of the powder.

Mixing and Drying: The raw materials are mixed thoroughly and then dried to produce the final product.

Análisis De Reacciones Químicas

Fenaminosulf undergoes various chemical reactions, including:

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Agricultural Applications

Fenaminosulf is recognized for its efficacy in controlling fungal diseases in crops. Its primary applications include:

- Fungicidal Treatment : this compound is employed to manage diseases such as Fusarium wilt in various crops, including pepper (Capsicum annuum L.). Studies indicate that its application can significantly enhance the survival rate of infected plants while also affecting microbial communities in the soil .

- Growth Regulation : Research shows that this compound can influence plant growth parameters. For instance, it has been observed to improve certain enzymatic activities in soil, which are crucial for nutrient availability and overall plant health .

- Microbial Community Management : The application of this compound alters the microbial balance in the soil, reducing populations of harmful fungi and bacteria while potentially enhancing beneficial microbial activity. This shift can lead to improved soil health and fertility, making it a valuable tool in sustainable agriculture .

Toxicological Studies

The safety profile of this compound has been evaluated through various toxicological studies:

- Carcinogenicity Assessment : A bioassay conducted by the National Toxicology Program indicated that this compound did not exhibit carcinogenic properties in Fischer 344 rats or B6C3F1 mice when administered at specified dietary concentrations over an extended period . However, some studies have reported contradictory findings regarding its potential to induce tumors, necessitating further investigation into its long-term effects .

- Acute Toxicity : Case studies have documented instances of acute toxicity resulting from this compound exposure, highlighting the need for careful handling and application practices to mitigate risks to human health and the environment .

Case Study 1: Pepper Crop Management

A study focused on the effects of this compound on pepper crops demonstrated significant improvements in plant survival rates when used against Fusarium oxysporum infections. The research highlighted that different application methods (soil vs. foliar) had varying impacts on plant growth and soil microbial communities. Specifically, soil applications led to a notable reduction in pathogenic fungal populations while enhancing beneficial microbial activities .

Case Study 2: Toxicological Evaluation

In another case study assessing the safety of this compound, researchers observed renal toxicity signs in treated rats but concluded that these effects did not correlate with carcinogenic outcomes. The study emphasized the importance of monitoring renal function in subjects exposed to this compound, especially at higher doses .

Data Summary Table

Mecanismo De Acción

Fenaminosulf exerts its effects by inhibiting the activity of the mitochondrial enzyme NADH-ubiquinone reductase (complex I) . This enzyme is essential for the production of cellular energy in the form of adenosine triphosphate (ATP). By inhibiting this enzyme, this compound disrupts the production of ATP, leading to a diminished supply of cellular energy . This can result in various physiological effects, including impaired cellular function and metabolic imbalances .

Comparación Con Compuestos Similares

Fenaminosulf is unique in its mode of action and its specific use as a fungicide. Similar compounds include:

Imazalil: Another fungicide used to control fungal diseases in crops.

Tolclofos-methyl: A fungicide with a different mode of action, used to control soil-borne fungal pathogens.

Hymexazol: A fungicide used to control fungal diseases in various crops.

Compared to these compounds, this compound is unique in its ability to inhibit NADH-ubiquinone reductase, making it particularly effective against certain types of fungi .

Actividad Biológica

Fenaminosulf, a fungicide and micro-biocide, has garnered attention for its potential biological activities, particularly in agriculture. It is primarily used to enhance crop yields by inhibiting the growth of certain pathogens. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound operates through several mechanisms:

- Inhibition of Pathogen Growth : It effectively inhibits the growth of fungal pathogens such as Ustilago esculenta, which affects crops like Zizania latifolia. Research indicates that high concentrations of this compound can completely inhibit sporidia growth, with an effective concentration (EC50) of 0.042 g/L noted for U. esculenta .

- Impact on Plant Hormones and Metabolism : The compound alters the expression levels of genes related to plant-pathogen interactions and hormone signaling pathways, which can lead to enhanced gall formation in certain plants .

Table 1: Inhibition Rates of this compound on U. esculenta

| Concentration (g/L) | Inhibition Rate (%) |

|---|---|

| 0.009 | 9.5 |

| 0.018 | 18.6 |

| 0.027 | 29 |

| 0.036 | 37.8 |

| 0.042 (EC50) | Complete inhibition |

Effects on Soil Microbial Communities

This compound also influences soil microbial communities and enzymatic activities:

- Enzymatic Activity : Studies have shown that this compound affects the activities of key soil enzymes such as catalase, urease, and alkaline phosphatase. For instance, in a study involving Capsicum annuum, application of this compound increased catalase and urease activities while reducing alkaline phosphatase activity by significant margins .

Table 2: Enzymatic Activity Changes Post-Fenaminosulf Application

| Treatment | Catalase Activity Change (%) | Urease Activity Change (%) | Alkaline Phosphatase Activity Change (%) |

|---|---|---|---|

| T2 | +3.07 | +40.60 | -34.21 |

| T4 | -3.67 | -9.08 | +297.67 |

Genotoxicity Studies

Research has also explored the genotoxic effects of this compound:

- Cytotoxic Effects : A study utilizing the Allium test demonstrated that this compound significantly decreased root growth and mitotic index, indicating cytotoxic and genotoxic effects .

Table 3: Genotoxicity Indicators

| Indicator | Control Group | This compound Group |

|---|---|---|

| Root Growth (cm) | 5.2 | 3.1 |

| Mitotic Index (%) | 20 | 12 |

Case Study 1: Impact on Zizania latifolia

A study assessed the effects of this compound on gall formation in Zizania latifolia. The results indicated that appropriate application could enhance gall formation while suppressing pathogen growth . The molecular mechanisms involved were linked to altered gene expression related to defense responses.

Case Study 2: Effects on Pepper Growth

Another investigation focused on the effects of this compound on pepper plants (Capsicum annuum). The findings revealed that while survival rates improved with certain applications, overall plant growth was partially inhibited due to changes in soil microbial communities and enzymatic activities .

Propiedades

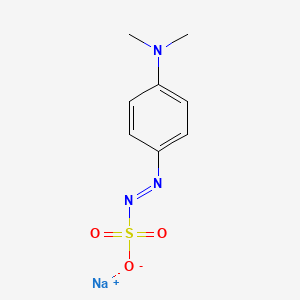

IUPAC Name |

sodium;N-[4-(dimethylamino)phenyl]iminosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S.Na/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14;/h3-6H,1-2H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDQPCIQCXRBQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

150-70-9 (Parent) | |

| Record name | Fenaminosulf [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040371 | |

| Record name | Fenaminosulf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formulated fenaminosulf appears as yellow-brown crystals or brown powder. (NTP, 1992), Yellowish-brown, odorless solid; [HSDB] Brownish-yellow powder; [MSDSonline] | |

| Record name | FORMULATED FENAMINOSULF | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenaminosulf | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 72.5 °F (NTP, 1992), IN WATER: 2-3 G/100 ML @ 25 °C; SOL IN DIMETHYLFORMAMIDE, ETHANOL; INSOL IN DIETHYL ETHER, BENZENE, PETROLEUM OILS, water solubility = 2X10+4 mg/l @ 25 °C | |

| Record name | FORMULATED FENAMINOSULF | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DEXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible | |

| Record name | DEXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fungitoxicity is due to inhibition of specific mitochondrial NADH-oxidase in susceptible species. | |

| Record name | DEXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH-BROWN POWDER | |

CAS No. |

140-56-7 | |

| Record name | FORMULATED FENAMINOSULF | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenaminosulf [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenaminosulf | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenaminosulf | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENAMINOSULF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VX11X81VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

392 °F (Decomposes) (NTP, 1992) | |

| Record name | FORMULATED FENAMINOSULF | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20422 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fenaminosulf is a fungicide and microbicide that disrupts mitochondrial energy metabolism. [, ] It achieves this by inhibiting adenosine triphosphate (ATP) production through two main mechanisms:

- Non-specific disruption of the mitochondrial membrane: this compound can also interfere with the integrity and function of the mitochondrial membrane, particularly its ability to maintain the electrochemical proton gradient essential for ATP production. []

ANone: By inhibiting ATP synthesis, this compound effectively starves cells of their primary energy source. This leads to a cascade of detrimental effects:

- Accumulation of metabolic byproducts: The cell attempts to compensate for reduced ATP production through increased glycolysis, leading to a buildup of pyruvate and subsequently lactate, potentially causing lactic acidosis. []

ANone: this compound has the molecular formula C8H10N3NaO3S and a molecular weight of 251.24 g/mol.

A: While the provided research papers do not include detailed spectroscopic data, studies on analytical methods like those employing fluorescence quenching reactions with acriflavine provide insights into its spectral characteristics. [] These methods exploit the spectral changes occurring upon this compound-acriflavine complex formation for detection and quantification.

ANone: this compound is not typically recognized for catalytic properties. Its primary mode of action revolves around inhibiting biological processes rather than catalyzing chemical reactions.

A: this compound is not registered for use in the USA or Europe and is listed as obsolete by the World Health Organization. [] This suggests potential concerns regarding its safety or environmental impact that have led to restrictions on its use.

A: While a detailed ADME profile is not available from the provided research, one study mentions the detection of phenols in the urine and feces of rats administered with this compound or its metabolite dimethyl-p-phenylenediamine. [] This finding suggests that this compound undergoes metabolic transformations, likely involving oxidation reactions, before excretion. Further research is needed to fully elucidate its pharmacokinetic properties.

ANone: Research indicates that this compound exhibits varying degrees of effectiveness against different plant pathogens. It has shown positive results in controlling:

- Chytridiaceous mycoparasites: this compound effectively reduced the infestation of chytridiaceous fungi on Gigaspora margarita spores, a beneficial mycorrhizal fungus. []

- Fusarium oxysporum: Studies demonstrated this compound's ability to suppress Fusarium oxysporum, a prevalent soilborne pathogen causing wilt diseases in various crops, although some inhibitory effects on plant growth were also observed. [, , , ]

- Aphanomyces root rot: this compound, especially in combination with metalaxyl, effectively controlled Aphanomyces root rot in subterranean clover. []

- Sisal zebra disease: this compound, at specific concentrations, demonstrated good control efficacy against sisal zebra disease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.